molecular formula C16H18N2O2 B2733231 N-cyclopentyl-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946341-30-6

N-cyclopentyl-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No. B2733231
CAS RN: 946341-30-6
M. Wt: 270.332
InChI Key: RQSTUHOGMOWVMG-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(5-phenylisoxazol-3-yl)acetamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is attached to a phenyl group (a benzene ring), a cyclopentyl group (a five-membered carbon ring), and an acetamide group (a carbonyl group attached to a nitrogen atom) .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, isoxazole derivatives are often synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The synthesis of similar compounds often involves the reaction of amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is attached to a phenyl group, a cyclopentyl group, and an acetamide group .


Chemical Reactions Analysis

Isoxazole rings are often involved in chemical reactions such as nucleophilic substitutions and additions, especially at the 3- and 5-positions of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Isoxazole derivatives generally have good stability and moderate polarity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Isoxazole derivatives are a promising area of research due to their wide range of biological activities .

properties

IUPAC Name

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(17-13-8-4-5-9-13)11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSTUHOGMOWVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(5-phenylisoxazol-3-yl)acetamide

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